molecular formula C7H5Cl2FO2S B1423188 (4-Chloro-3-fluorophenyl)methanesulfonyl chloride CAS No. 1250404-82-0

(4-Chloro-3-fluorophenyl)methanesulfonyl chloride

Cat. No. B1423188
CAS RN: 1250404-82-0
M. Wt: 243.08 g/mol
InChI Key: RIEHUQCOCRZIMY-UHFFFAOYSA-N
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Description

“(4-Chloro-3-fluorophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1250404-82-0 . It has a molecular weight of 243.09 and its IUPAC name is (4-chloro-3-fluorophenyl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5Cl2FO2S/c8-6-2-1-5(3-7(6)10)4-13(9,11)12/h1-3H,4H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at temperatures below -10 degrees .

Scientific Research Applications

Novel Synthetic Routes and Reactions

A novel rearrangement and CC bond formation process involving methanesulfonyl chloride as a key intermediate has been developed. This process uniquely facilitates the synthesis of 2-chloro-1,1-difluoroallyl mesylates, further reacting with diethylzinc to produce 1-alkyl- or 1-aryl-2-chloro-3-fluoropenta-1,3-dienes. This method showcases the compound's utility in creating complex molecular structures with moderate to good yields (Ando et al., 2005).

Advancements in Synthetic Chemistry

Research has led to efficient synthesis protocols for α-(fluoro/chloro/methoxy)disulfonylmethane derivatives, demonstrating the versatility of methanesulfonyl chloride derivatives as tunable substituted methyl synthons. This development underlines the chemical's pivotal role in preparing fluoromethylated organic molecules, enhancing synthetic routes' efficiency and selectivity (Prakash et al., 2010).

Role in Catalysis and Organic Transformations

Methanesulfonyl chloride has been utilized in catalytic systems for decomposing methanesulfonyl chloride itself, to prevent deeper reactions and improve product selectivity in methane conversions. This highlights its role in enhancing selectivity and efficiency in chemical processes, particularly in the production of methyl chloride (Kang et al., 2017).

Innovative Labeling Agents for PET Radiopharmaceutical Development

A groundbreaking approach in radiopharmaceutical science involves the synthesis of no-carrier-added [11C]methanesulfonyl chloride. This method represents a significant advancement in labeling agents for positron emission tomography (PET), enabling more effective and precise diagnostic imaging techniques (McCarron & Pike, 2003).

Electrosynthesis and Materials Science

The electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid were studied, revealing the potential of methanesulfonyl chloride in creating advanced materials. This research is crucial for developing new energy storage solutions, demonstrating the compound's utility in materials science (Su et al., 2001).

Safety and Hazards

The compound is classified as dangerous . It has a GHS05 pictogram and the hazard statements include H314 . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name

(4-chloro-3-fluorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c8-6-2-1-5(3-7(6)10)4-13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEHUQCOCRZIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-fluorophenyl)methanesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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